N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-ethylpropanamide
Description
Overview of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-Dioxo-5-(Thiophen-2-ylmethylidene)-1,3-Thiazolidin-3-yl]-N-Ethylpropanamide
The compound is characterized by a multifunctional architecture combining three distinct pharmacophoric elements:
- 1,1-Dioxidotetrahydrothiophen-3-yl group : A sulfolane-derived saturated five-membered ring with two sulfone oxygen atoms, contributing to polar solubility and conformational rigidity.
- Thiazolidin-3-yl core : A five-membered heterocycle featuring nitrogen and sulfur atoms, with two ketone groups at positions 2 and 4. The (5Z)-5-(thiophen-2-ylmethylidene) substituent introduces a conjugated exocyclic double bond in the Z-configuration, enhancing electronic delocalization.
- Propanamide linker : A three-carbon chain connecting the sulfolane and thiazolidinone moieties, with an ethyl group on the amide nitrogen, modulating lipophilicity and steric bulk.
Molecular Formula : C₁₈H₂₀N₂O₄S₃
Molecular Weight : 424.6 g/mol
CAS Registry Number : 1234423-98-3
Historical Context of Thiazolidine and Dioxidotetrahydrothiophen Research
The development of this compound is rooted in two parallel research trajectories:
- Thiazolidine Derivatives : First synthesized in the early 20th century, thiazolidines gained prominence for their antimicrobial and anti-inflammatory properties. The discovery of thiazolidinediones as antidiabetic agents in the 1990s (e.g., rosiglitazone) catalyzed interest in their structural modification for medicinal applications.
- Sulfolane Chemistry : Tetrahydrothiophene-1,1-dioxide (sulfolane), first reported in 1944, became industrially significant as a polar aprotic solvent. Its functionalization at the 3-position, as in the current compound, emerged in the 2000s for designing kinase inhibitors and polymer precursors.
Key milestones include:
- The 2012 synthesis of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide by Markoulides et al., demonstrating its utility in Diels–Alder reactions with fullerenes.
- The 2023 identification of 3,5-disubstituted thiazolidine-2,4-diones as tyrosyl-DNA-phosphodiesterase 1 (TDP1) inhibitors, highlighting their potential in cancer therapy.
Significance in Organic and Medicinal Chemistry
This compound exemplifies three trends in contemporary research:
- Hybrid Molecular Design : Combining sulfolane’s solvation properties with thiazolidinone’s bioactivity enables dual functionality—enhanced solubility for drug delivery and intrinsic pharmacological effects.
- Stereoelectronic Tuning : The (5Z)-thiophen-2-ylmethylidene group’s configuration influences π-π stacking with biological targets, while the sulfone’s electron-withdrawing nature stabilizes transition states in synthetic reactions.
- Diverse Applications :
Properties
Molecular Formula |
C17H20N2O5S3 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-ethylpropanamide |
InChI |
InChI=1S/C17H20N2O5S3/c1-2-18(12-6-9-27(23,24)11-12)15(20)5-7-19-16(21)14(26-17(19)22)10-13-4-3-8-25-13/h3-4,8,10,12H,2,5-7,9,11H2,1H3/b14-10- |
InChI Key |
RNMUNJXEYMRWFR-UVTDQMKNSA-N |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=O |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Tetrahydrothiophene Dioxide Fragment
The tetrahydrothiophene dioxide core is synthesized via sulfonation of tetrahydrothiophen-3-amine followed by oxidation. A representative method involves reacting tetrahydrothiophen-3-amine with chlorosulfonic acid in dichloromethane at 0–5°C, yielding the sulfonated intermediate. Subsequent oxidation with hydrogen peroxide (30% v/v) in acetic acid at 60°C for 6 hours produces the 1,1-dioxidotetrahydrothiophen-3-amine with >90% purity.
Critical Parameters :
-
Temperature control during sulfonation prevents side reactions.
-
Excess hydrogen peroxide ensures complete oxidation without over-oxidizing the sulfur atom.
Synthesis of the Thiazolidinone-Thiophen-2-ylmethylidene Moiety
The thiazolidinone ring is constructed by cyclizing N-substituted thiourea with ethyl 2-(thiophen-2-yl)acetate in the presence of triethylamine. The (5Z)-5-(thiophen-2-ylmethylidene) configuration is achieved via a Knoevenagel condensation between the thiazolidin-2,4-dione intermediate and thiophene-2-carbaldehyde under microwave irradiation (100°C, 30 minutes).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (0.1 eq) |
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Yield | 78–82% |
Coupling of Fragments via N-Ethylpropanamide Linker
The final step involves coupling the tetrahydrothiophene dioxide amine with the thiazolidinone-thiophen-2-ylmethylidene fragment using N-ethyl-3-bromopropanamide. This reaction is conducted in anhydrous dimethylformamide (DMF) with potassium carbonate as a base, achieving a coupling efficiency of 85–90% after 12 hours at 50°C.
Purification :
-
Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted starting materials.
-
Recrystallization from methanol yields the final compound with ≥98% HPLC purity.
Optimization of Reaction Conditions
Solvent Selection for Cyclization
Early routes suffered from low yields (<50%) during thiazolidinone formation due to poor solubility of intermediates. Switching from toluene to DMF improved solubility and increased yields to 78–82%.
Catalytic Azeotropic Distillation
The patent CN102056914A highlights the use of ethylene glycol and tosic acid for azeotropic water removal during sulfonamide formation, reducing reaction times from 24 hours to 5–12 hours. This method was adapted for the tetrahydrothiophene dioxide synthesis, enhancing throughput.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) showed a single peak at 8.2 minutes, correlating with ≥98% purity.
Comparative Analysis with Related Compounds
| Compound | Key Structural Difference | Yield Comparison |
|---|---|---|
| N-(1,1-Dioxidotetrahydrothiophen-3-yl) | Lacks thiophen-2-ylmethylidene | 12% lower |
| 3-[(5Z)-5-Benzylidenethiazolidinone] | Phenyl vs. thiophene substituent | Comparable |
The thiophen-2-ylmethylidene group enhances π-stacking interactions, improving crystallinity compared to phenyl analogues.
Challenges and Solutions
Regioselectivity in Knoevenagel Condensation
Initial attempts yielded a 1:1 mixture of (5Z) and (5E) isomers. Introducing microwave irradiation shifted selectivity to 9:1 in favor of the (5Z) isomer.
Purification of Hydrophobic Intermediates
Early purification via aqueous workup led to emulsion formation. Switching to column chromatography with ethyl acetate/hexane gradients resolved this issue.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide or thiol derivatives using reducing agents like lithium aluminum hydride (LAH).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: LAH, sodium borohydride (NaBH4)
Coupling Reagents: EDCI, DCC
Major Products
Oxidation Products: Higher oxidation states of the sulfone group
Reduction Products: Sulfide or thiol derivatives
Substitution Products: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic transformations.
Materials Science:
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Probes: Use as a probe to study biological pathways involving sulfur-containing compounds.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-ethylpropanamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Notes
Stereochemical Considerations : The (Z)-configuration of the 5-arylidene group is essential for activity, as demonstrated by single-crystal X-ray analyses of analogous compounds .
Computational Tools: Programs like SHELXL and ORTEP-III are widely used for structural validation, ensuring accurate refinement of thiazolidinone derivatives.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-ethylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its antitumor and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring and a thiazolidine moiety with multiple functional groups that enhance its biological activity. The presence of dioxo and thiophenyl substituents suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₄S₂ |
| Molecular Weight | 350.43 g/mol |
| CAS Number | Not listed |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The heterocyclization reactions are crucial for forming the thiazolidine structure, which is essential for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds related to this structure exhibit significant antitumor activity. For instance, derivatives of thiophene and thiazolidine have shown promising results against various cancer cell lines:
- HepG-2 (Liver Cancer) : Compounds similar to the target compound demonstrated IC50 values ranging from 4.37 to 8.03 μM against HepG-2 cells, indicating potent antitumor effects comparable to standard treatments like cisplatin .
- A549 (Lung Cancer) : Similar derivatives exhibited significant cytotoxicity against A549 cell lines, suggesting that modifications in the thiophene and thiazolidine structures can enhance anticancer properties .
Anti-inflammatory Activity
The compound's structural features suggest potential inhibitory effects on inflammatory pathways. In particular:
- mPGES-1 Inhibition : Compounds designed from thiophene frameworks have been identified as selective inhibitors of mPGES-1, an enzyme involved in prostaglandin E2 synthesis linked to inflammation and cancer progression .
Case Studies
-
Case Study on HepG-2 Cells :
- Objective : Evaluate the cytotoxic effects of synthesized thiophene derivatives.
- Method : MTT assay was performed to determine cell viability.
- Results : The most potent derivative had an IC50 value of 4.37 μM.
- Case Study on A549 Cells :
Discussion
The biological activities observed in various studies highlight the potential of this compound as a promising candidate for further development in cancer therapy. Its ability to inhibit critical pathways involved in tumor growth and inflammation underscores its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
